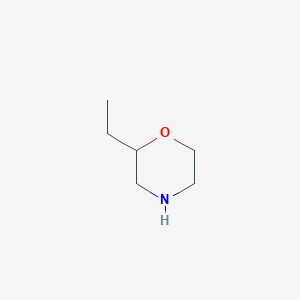

2-Ethylmorpholine

Beschreibung

Eigenschaften

IUPAC Name |

2-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNFMQJLAOONTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565675 | |

| Record name | 2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52769-10-5 | |

| Record name | 2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Hydrogenation of N-Ethylmorpholine

One of the most documented methods involves the catalytic hydrogenation of N-ethylmorpholine in the presence of ammonia and a palladium-based catalyst. This process is conducted in a fixed-bed reactor under controlled temperature and pressure conditions.

- Catalyst: Pd-Li/Al2O3 catalyst, pretreated in hydrogen atmosphere at 220-260 °C for 6-8 hours.

- Reaction Conditions:

- Temperature: 180-260 °C (optimal range 200-220 °C)

- Pressure: 0.8-1.2 MPa (optimal around 1.0-1.1 MPa)

- Molar ratios: Liquid ammonia to N-ethylmorpholine 8-12:1 (optimal 10:1); H2 to N-ethylmorpholine 30-50:1

- Volume space velocity of N-ethylmorpholine: 0.18-0.20 h^-1

- Catalyst loading and pretreatment in hydrogen atmosphere.

- Vaporization of N-ethylmorpholine and liquid ammonia, followed by continuous introduction into the reactor with hydrogen.

- Reaction under specified temperature and pressure.

- Condensation, gas-liquid separation, and ammonia recovery.

- Purification and separation of the crude liquid product to isolate 2-ethylmorpholine and related compounds.

- Morpholine and monoethylamine yields reach approximately 65.6% under optimized conditions.

- The process is scalable and suitable for industrial production.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Pd-Li/Al2O3 | Fixed bed reactor |

| Pretreatment Temperature | 220-260 °C | 6-8 hours in hydrogen |

| Reaction Temperature | 180-260 °C | Optimal 200-220 °C |

| Reaction Pressure | 0.8-1.2 MPa | Optimal 1.0-1.1 MPa |

| Molar ratio NH3 : N-ethylmorpholine | 8-12 : 1 | Optimal 10:1 |

| Molar ratio H2 : N-ethylmorpholine | 30-50 : 1 | |

| Volume space velocity | 0.18-0.20 h^-1 | |

| Yield (Morpholine + Monoethylamine) | ~65.6% | Under optimal conditions |

This method is described in detail in patent literature, emphasizing its industrial viability and efficiency.

Alkylation of Morpholine with Ethylating Agents

Another approach involves direct alkylation of morpholine with ethyl halides or ethyl-containing reagents under basic conditions.

- Morpholine is reacted with ethyl chloride or ethyl bromide.

- The reaction is carried out in the presence of a base such as potassium carbonate.

- Solvents like dimethyl sulfoxide (DMSO) are used to facilitate the reaction.

- The reaction temperature is maintained to optimize yield without side reactions.

- Condensation of hydroxy benzophenones with 4-(2-chloroethyl)morpholine hydrochloride in presence of anhydrous potassium carbonate and DMSO yields benzophenone-N-ethyl morpholine ethers with 70-75% yield.

- Although this example focuses on benzophenone derivatives, the alkylation principle applies to this compound synthesis.

This method is useful for synthesizing N-ethyl morpholine derivatives and can be adapted for this compound preparation.

Research Findings and Analytical Data

The synthesized this compound and its derivatives have been characterized extensively using:

- Infrared Spectroscopy (IR)

- Proton Nuclear Magnetic Resonance (^1H-NMR)

- Mass Spectrometry (MS)

- Elemental Analysis

These techniques confirm the structural integrity and purity of the compound.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic hydrogenation of N-ethylmorpholine | Uses Pd-Li/Al2O3 catalyst, hydrogen atmosphere, ammonia | High yield (~65%), scalable industrial process | Requires high pressure and temperature, catalyst handling |

| Alkylation of morpholine with ethyl halides | Base-mediated alkylation in DMSO or similar solvents | Straightforward, moderate to good yields | Possible side reactions, purification needed |

| Condensation with 4-(2-chloroethyl)morpholine derivatives | Used for functionalized derivatives, e.g., benzophenone ethers | High selectivity, good yields (70-75%) | More complex synthesis route, requires precursor availability |

Analyse Chemischer Reaktionen

Oxidation Reactions

2-Ethylmorpholine undergoes oxidation to form stable N-oxides, a reaction common to tertiary amines. The oxidation typically employs hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild conditions.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| H₂O₂ (30%) | Room temperature, aqueous ethanol | This compound N-oxide | High yield (>85%); exothermic reaction |

| mCPBA | Dichloromethane, 0–5°C | N-Oxide derivative | Requires stoichiometric reagent control |

N-oxides are pivotal in asymmetric synthesis and coordination chemistry due to their enhanced polarity and ability to act as ligands .

Reduction Reactions

The ethylmorpholine framework can be reduced to yield secondary amines or fully saturated hydrocarbons under strong reducing conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | This compound amine | Requires careful quenching to avoid side reactions |

| H₂/Pd-C | Ethanol, 50°C, 3 atm pressure | Ethylpiperidine derivative | Selective reduction of the morpholine ring |

Reduction pathways are critical for synthesizing bioactive amine derivatives .

Nucleophilic Substitution

The nitrogen atom in this compound acts as a nucleophile, reacting with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl bromide | K₂CO₃, DMF, 60°C | N-Ethyl-2-ethylmorpholine bromide | 72% |

| Acetyl chloride | Pyridine, RT | N-Acetyl-2-ethylmorpholine | 88% |

Substitution reactions are foundational for synthesizing surfactants and pharmaceutical intermediates .

Ring-Opening Reactions

Under acidic or reductive conditions, the morpholine ring can undergo cleavage. For example:

-

Acid Hydrolysis : Concentrated HCl at 100°C cleaves the ring to form ethanolamine and ethylamine derivatives.

-

Catalytic Hydrogenation : H₂/Raney Ni opens the ring to produce linear amines.

Comparative Reactivity

A comparison with similar compounds highlights its unique behavior:

| Compound | Oxidation Ease | Substitution Reactivity | Reduction Products |

|---|---|---|---|

| This compound | Moderate | High | Amines, hydrocarbons |

| Morpholine | High | Moderate | Piperidine derivatives |

| N-Ethylmorpholine | Low | Low | Tertiary amines |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-Ethylmorpholine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural properties allow it to act as a chiral auxiliary in asymmetric synthesis, influencing the stereochemistry of reaction products. This capability is particularly valuable in the production of pharmaceuticals where stereochemistry is critical for biological activity.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with various metal ions. This application is significant in catalysis and materials science, where metal-ligand interactions play a vital role.

Biological Applications

Pharmacological Research

Research has indicated that derivatives of this compound possess potential pharmacological properties. These derivatives are being explored for therapeutic applications, including their roles as enzyme inhibitors and in drug design. For instance, studies have shown that certain morpholine derivatives can inhibit specific enzymes involved in disease processes, such as cancer proliferation.

Biochemical Assays

In biological research, this compound is used as a probe in biochemical assays to study enzyme activity and molecular interactions. Its ability to modulate the activity of various biological targets makes it an essential tool in molecular biology.

Industrial Applications

Polymer Production

In the industrial sector, this compound is utilized in the production of polymers and surfactants. Its unique reactivity contributes to the synthesis of various industrial chemicals, enhancing the properties of final products like coatings and adhesives.

Solvent and Emulsifying Agent

The compound also functions as a solvent and emulsifying agent in formulations for dyes, pharmaceuticals, and rubber accelerators. Its effectiveness in these roles stems from its ability to dissolve a wide range of substances and stabilize emulsions .

Case Study 1: Asymmetric Synthesis

A study investigated the use of this compound as a chiral auxiliary in the synthesis of a pharmaceutical compound. The results demonstrated that using this compound improved the yield and selectivity of the desired enantiomer significantly compared to traditional methods.

Case Study 2: Polymer Risk Assessment

In polymer risk assessments, this compound was evaluated for its ecological impact when used in consumer products. The assessment indicated low aquatic toxicity due to its rapid degradation and low bioaccumulation potential, making it suitable for use in environmentally friendly formulations .

Wirkmechanismus

The mechanism of action of 2-Ethylmorpholine involves its ability to act as a nucleophile and a base. It can donate a pair of electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-ethylmorpholine, emphasizing differences in substituents, molecular properties, and applications:

Key Observations from the Comparison :

Substituent Effects: Ethyl vs. Trifluoromethyl: The trifluoromethyl group in 2-ethyl-2-(trifluoromethyl)morpholine hydrochloride increases molecular weight by ~104 g/mol compared to this compound. This substitution enhances lipophilicity, making it suitable for applications requiring fluorinated motifs . Hydroxyethyl Group: 4-(2-Hydroxyethyl)morpholine introduces a polar hydroxyl group, improving water solubility compared to the nonpolar ethyl group in this compound .

Chirality :

- The (R) and (S) enantiomers of this compound and its hydrochloride salt are critical in asymmetric catalysis and pharmaceutical synthesis, where stereochemistry dictates biological activity or catalytic efficiency .

Salt vs. Free Base :

- The hydrochloride salt form (This compound hydrochloride ) offers improved stability and solubility in aqueous systems, making it preferable for drug formulation .

Ring Modifications: Thiomorpholine derivatives (e.g., 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride) replace oxygen with sulfur, altering electronic properties and expanding utility in medicinal chemistry .

Biologische Aktivität

2-Ethylmorpholine (C6H13NO) is a nitrogen-containing heterocyclic compound, part of the morpholine family. Its biological activities have garnered attention in various fields, including medicinal chemistry and toxicology. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its morpholine structure with an ethyl group at the nitrogen atom. This modification influences its solubility, reactivity, and biological interactions. It has a molecular weight of 113.17 g/mol and is soluble in water and organic solvents.

1. Cannabinoid Receptor Modulation

Recent studies have explored derivatives of morpholine compounds, including this compound, for their activity on cannabinoid receptors. A notable study synthesized N-ethyl morpholine moieties that exhibited significant affinity for the CB2 receptor, which is primarily involved in anti-inflammatory processes. For instance, one derivative showed an EC50 value of 18.9 nM at the CB2 receptor, indicating potent agonistic activity compared to the standard drug GW405833 (EC50 = 50.7 nM) . This suggests that modifications on the morpholine structure can enhance receptor selectivity and potency.

2. Antibacterial Activity

The antibacterial properties of morpholine derivatives have been investigated extensively. A study focused on 4-(2-aminoethyl)morpholine derivatives demonstrated good inhibitory action against various Gram-positive and Gram-negative bacterial strains . The presence of the morpholine ring was critical for maintaining antibacterial efficacy, highlighting the importance of structural features in biological activity.

3. Redox Activity

Research into metal complexes involving this compound has shown that these compounds can modulate reactive oxygen species (ROS) production. For example, complexes formed with Ni(II) and Cu(II) exhibited redox activity that could influence cellular oxidative stress responses . This property suggests potential applications in oxidative stress-related diseases.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. The National Institute for Occupational Safety and Health (NIOSH) has categorized exposure bands for chemicals based on their toxicity . For this compound, occupational exposure limits are crucial to ensure safety in industrial applications.

Case Studies

Several studies have provided insights into the biological implications of this compound:

- Inflammatory Pain Models : In rodent models of inflammatory pain, compounds derived from morpholine structures demonstrated significant analgesic effects within hours post-administration . This indicates a potential role in pain management therapies.

- Antimicrobial Testing : In vitro testing against a range of bacterial strains revealed that certain derivatives maintained effectiveness even against resistant strains, suggesting their potential as new antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Compound | EC50 (nM) | Effect |

|---|---|---|---|

| CB2 Receptor Agonism | N-Ethyl Morpholine Derivative | 18.9 | Anti-inflammatory |

| Antibacterial Activity | 4-(2-Aminoethyl) Morpholine | Varies | Inhibitory action against bacteria |

| Redox Modulation | Ni(II)/Cu(II Complex | N/A | Modulates ROS production |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing 2-Ethylmorpholine, and how should researchers interpret key spectral features?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the morpholine ring structure and ethyl substitution. For this compound, expect distinct signals for the ethyl group (e.g., triplet at ~1.2 ppm for CH3 and quartet at ~2.6 ppm for CH2 adjacent to nitrogen) and morpholine ring protons (3.6–4.0 ppm for oxygen-adjacent CH2 groups) .

- Infrared (IR) Spectroscopy : Identify N-H stretching (absent in tertiary amines) and C-O-C asymmetric stretching (~1120 cm<sup>-1</sup>) to confirm the morpholine ring .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., calculated m/z for C6H13NO: 115.11) and fragmentation patterns (e.g., loss of ethylene or morpholine ring cleavage) .

Q. What synthetic routes are commonly employed for this compound, and how can yield optimization be achieved?

- Methodological Answer :

- Step 1 : React morpholine with ethylating agents (e.g., ethyl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K2CO3) at 60–80°C. Monitor reaction progress via TLC .

- Step 2 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yield by controlling stoichiometry (1:1.2 morpholine:ethylating agent) and reaction time (8–12 hours) .

Q. What are the solvent compatibility and stability considerations for this compound in experimental setups?

- Methodological Answer :

- Stability : Store under inert gas (N2/Ar) at 4°C to prevent oxidation. Avoid prolonged exposure to light or moisture, which may degrade the morpholine ring .

- Solvent Compatibility : Miscible with polar solvents (e.g., DMSO, ethanol) but may form emulsions with halogenated solvents. Pre-test solubility for homogeneous reaction conditions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction kinetics of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary pH (1–14), temperature (25–80°C), and solvent polarity. Use kinetic monitoring (e.g., UV-Vis spectroscopy at λmax 260 nm) to track reaction progress .

- Statistical Analysis : Apply ANOVA to compare rate constants (k) across conditions. Address confounding variables (e.g., ionic strength) via buffer standardization .

- Computational Modeling : Validate experimental data with DFT calculations (e.g., Gaussian 16) to predict protonation states and transition-state energies .

Q. What strategies are effective for isolating and quantifying this compound degradation byproducts in environmental matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples. For soil/sediment, employ Soxhlet extraction (methanol/acetone 1:1) .

- Analytical Techniques :

- GC-MS : Derivatize polar byproducts (e.g., morpholine oxides) with BSTFA for volatility. Use selective ion monitoring (SIM) for quantification .

- LC-HRMS : Accurately mass-annotate unknowns (e.g., m/z 131.05 for ethylmorpholine N-oxide) with a Q-TOF instrument .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s nucleophilicity?

- Methodological Answer :

- Replicate Calculations : Cross-validate DFT methods (e.g., B3LYP vs. M06-2X) with larger basis sets (e.g., 6-311++G(d,p)) to minimize algorithmic bias .

- Experimental Calibration : Conduct Hammett studies using substituted aryl electrophiles to correlate experimental nucleophilicity (log k) with computed Fukui indices .

- Error Analysis : Quantify solvent effects (e.g., CPCM model) and compare with experimental dielectric constants to refine computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.